molecular formula C13H19N B13601234 1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine

1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine

Cat. No.: B13601234
M. Wt: 189.30 g/mol
InChI Key: BFWBBRPWNGRMIS-UHFFFAOYSA-N
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Description

1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to an amine group and a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Attachment of the Phenyl Group: The phenyl group with a propan-2-yl substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-Phenylpropan-2-amine: Shares a similar phenyl ring structure but lacks the cyclopropane ring.

    Cyclopropylamine: Contains the cyclopropane ring but lacks the phenyl group.

    Propan-2-ylbenzene: Similar phenyl ring substitution but lacks the amine group.

Uniqueness: 1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, phenyl ring with a propan-2-yl substituent, and the amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-13(14)7-8-13/h3-6,10H,7-9,14H2,1-2H3

InChI Key

BFWBBRPWNGRMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2(CC2)N

Origin of Product

United States

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